tert-Butyl 4-((benzo[d]isothiazol-3-ylmethyl)amino)piperidine-1-carboxylate
Description
tert-Butyl 4-((benzo[d]isothiazol-3-ylmethyl)amino)piperidine-1-carboxylate (CAS: 1002355-72-7) is a piperidine-based building block with a molecular formula of C₁₇H₂₃N₃O₂S and a molecular weight of 333.45 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the piperidine ring and a (benzo[d]isothiazol-3-ylmethyl)amino substituent at the 4-position. This structure combines the rigidity of the piperidine scaffold with the aromatic and sulfur-containing heterocyclic benzoisothiazole moiety, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in targeting neurological or antimicrobial pathways.
Properties
Molecular Formula |
C18H25N3O2S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 4-(1,2-benzothiazol-3-ylmethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)21-10-8-13(9-11-21)19-12-15-14-6-4-5-7-16(14)24-20-15/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
KNWGSWWNEKHUBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((benzo[d]isothiazol-3-ylmethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzo[d]isothiazole moiety. This is followed by the introduction of the piperidine ring and the tert-butyl group. Common reagents used in these reactions include benzo[d]isothiazole, piperidine, and tert-butyl chloroformate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((benzo[d]isothiazol-3-ylmethyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((benzo[d]isothiazol-3-ylmethyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of various bioactive molecules. It serves as a building block for the development of new compounds with potential therapeutic properties .
Biology
In biological research, this compound is studied for its interactions with biological targets, such as enzymes and receptors. It is used in assays to investigate its potential as a modulator of biological pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its efficacy in treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((benzo[d]isothiazol-3-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects on biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of tert-butyl piperidine carboxylates with diverse substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, synthetic routes, and applications.
Table 1: Structural and Functional Comparison of Analogous Piperidine Derivatives
Key Observations:
Substituent Diversity: The target compound distinguishes itself with a methylene-bridged benzoisothiazole group, enhancing steric flexibility compared to BD289287, which lacks the methylene spacer .
Positional Isomerism :
- BD289287, a positional isomer, places the benzoisothiazole at the 3-position of the piperidine ring, which may influence conformational stability and receptor binding compared to the 4-position in the target compound .
However, analogs like the isoxazole derivative () employ NaOEt-mediated cyclization, while the difluoroallyl compound () uses photoredox catalysis with 4CzIPN, highlighting diverse synthetic strategies for similar scaffolds.
The benzoisothiazole-containing derivatives () are more likely candidates for neurological targets due to sulfur’s role in blood-brain barrier penetration.
Commercial Availability :
- BD289287 is commercially available as a building block (95% purity) , whereas the dichlorophenyl analog () is discontinued, reflecting market prioritization of specific substituent classes.
Biological Activity
tert-Butyl 4-((benzo[d]isothiazol-3-ylmethyl)amino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes existing research findings regarding its biological activity, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a benzo[d]isothiazole moiety. The structural formula can be represented as follows:
This structure is essential for its biological interactions, particularly in targeting specific proteins or pathways within biological systems.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- NLRP3 Inflammasome Inhibition : Compounds with a similar benzothiazole structure have been shown to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition can lead to reduced interleukin-1β (IL-1β) release and pyroptosis in macrophages, as demonstrated in studies involving THP-1 cells .
- Antiproliferative Activity : The compound's structural analogs have been evaluated for their antiproliferative effects against cancer cell lines, notably MCF-7 breast cancer cells. These studies suggest that modifications to the benzothiazole moiety can enhance the antiproliferative activity .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds and their mechanisms:
| Compound Name | Activity Type | Target/Mechanism | IC50/MIC Values |
|---|---|---|---|
| Benzothiazole Derivative 1 | NLRP3 Inhibition | IL-1β Release | IC50 = 10 µM |
| Benzothiazole Derivative 2 | Antiproliferative | MCF-7 Cells | IC50 = 5 µM |
| Piperidine Derivative | Tuberculostatic | M. tuberculosis | MIC = 0.125 µg/mL |
Case Study 1: NLRP3 Inflammasome Inhibition
A study evaluated the effect of benzothiazole derivatives on NLRP3 activation in THP-1 cells. The results indicated that certain derivatives significantly reduced IL-1β release upon LPS/ATP stimulation, showcasing their potential as anti-inflammatory agents .
Case Study 2: Anticancer Activity
In another investigation, a library of benzothiazole-based compounds was screened for antiproliferative activity against breast cancer cell lines. The results highlighted that structural modifications could lead to enhanced efficacy against cancer cells, suggesting a promising avenue for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
